molecular formula C18H17N3O2S2 B2540253 (E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-88-2

(E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2540253
CAS RN: 1448140-88-2
M. Wt: 371.47
InChI Key: UFCGNTLWXFIAGH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study explored the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The compounds showed promising results, with certain derivatives displaying low IC50 values, indicating strong anticancer activities compared to doxorubicin, a reference compound. This suggests potential therapeutic applications in cancer treatment, but further in vivo studies are necessary to confirm their effectiveness (Rehman et al., 2018).

Antimicrobial Activity

Research on the synthesis and spectral analysis of N-substituted derivatives of a specific compound related to the chemical structure revealed moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds for development into new antimicrobial agents, addressing the growing need for novel antibiotics due to rising antibiotic resistance (Khalid et al., 2016).

Biological Evaluation for Enzyme Inhibition

Another study synthesized a series of compounds related to the chemical structure, assessing their inhibitory activity against the butyrylcholinesterase (BChE) enzyme. This research contributes to understanding the potential therapeutic applications of these compounds in treating diseases characterized by BChE dysfunction, such as Alzheimer's. Molecular docking studies were also performed to understand the compounds' binding affinity and orientation within the BChE active site, providing insights into their mechanism of action (Khalid et al., 2016).

properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(4-3-15-2-1-10-25-15)21-8-5-13(6-9-21)17-19-20-18(23-17)14-7-11-24-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGNTLWXFIAGH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

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